molecular formula C19H29N3O B279608 N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-1-adamantanecarboxamide

N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-1-adamantanecarboxamide

Cat. No.: B279608
M. Wt: 315.5 g/mol
InChI Key: VFDYGAFNLCEJDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-1-adamantanecarboxamide is a novel compound that has gained significant attention in the field of scientific research due to its potential as a therapeutic agent. The compound is also known as A-836,339 and is a potent and selective agonist for the cannabinoid receptor CB2.

Mechanism of Action

N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-1-adamantanecarboxamide acts as a selective agonist for the CB2 receptor. The CB2 receptor is primarily expressed on immune cells and is involved in the regulation of immune function. Activation of the CB2 receptor by the compound leads to a decrease in the release of pro-inflammatory cytokines and an increase in the release of anti-inflammatory cytokines.
Biochemical and Physiological Effects:
The compound has been shown to have several biochemical and physiological effects. It has been shown to decrease the production of reactive oxygen species and to increase the levels of antioxidant enzymes. The compound has also been shown to decrease the production of pro-inflammatory cytokines and to increase the production of anti-inflammatory cytokines. Additionally, the compound has been shown to have analgesic effects and to protect against neuronal damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-1-adamantanecarboxamide is its selectivity for the CB2 receptor. This allows for more targeted experiments and reduces the potential for off-target effects. However, one limitation of the compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental setups.

Future Directions

There are several potential future directions for research involving N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-1-adamantanecarboxamide. One area of interest is the compound's potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease. Another area of interest is the compound's potential use as an analgesic agent. Additionally, further research is needed to fully understand the compound's mechanism of action and its potential therapeutic applications.

Synthesis Methods

The synthesis of N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-1-adamantanecarboxamide involves several steps. The starting material for the synthesis is 1-adamantanecarboxylic acid, which is converted to the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with N-methyl-N-(1-methyl-1H-pyrazol-4-yl)amine to form the corresponding amide. The final step involves the introduction of an ethyl group to the pyrazole ring using ethyl iodide.

Scientific Research Applications

The compound has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and neuroprotective effects. The compound has also been investigated for its potential use in the treatment of various diseases such as multiple sclerosis, Alzheimer's disease, and cancer.

Properties

Molecular Formula

C19H29N3O

Molecular Weight

315.5 g/mol

IUPAC Name

N-[(1-ethyl-5-methylpyrazol-4-yl)methyl]-N-methyladamantane-1-carboxamide

InChI

InChI=1S/C19H29N3O/c1-4-22-13(2)17(11-20-22)12-21(3)18(23)19-8-14-5-15(9-19)7-16(6-14)10-19/h11,14-16H,4-10,12H2,1-3H3

InChI Key

VFDYGAFNLCEJDB-UHFFFAOYSA-N

SMILES

CCN1C(=C(C=N1)CN(C)C(=O)C23CC4CC(C2)CC(C4)C3)C

Canonical SMILES

CCN1C(=C(C=N1)CN(C)C(=O)C23CC4CC(C2)CC(C4)C3)C

Origin of Product

United States

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